N-(5-chloro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Description
This compound features a multifunctional structure combining an acetamide core, a 1,2,4-oxadiazole ring, and a 4,6-dimethyl-2-oxopyridin-1(2H)-yl moiety. Key substituents include:
- 5-chloro-2-methylphenyl group: Enhances lipophilicity and influences receptor binding.
- 4-fluorophenyl-substituted oxadiazole: Contributes to electronic effects and metabolic stability.
- 4,6-dimethylpyridinone: Modulates solubility and steric interactions.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN4O3/c1-13-4-7-17(25)11-19(13)27-20(31)12-30-15(3)10-14(2)21(24(30)32)23-28-22(29-33-23)16-5-8-18(26)9-6-16/h4-11H,12H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXATXDKBRUFYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
Key Characteristics
- Molecular Weight : 404.88 g/mol
- CAS Number : Not specified in available literature.
- Chemical Structure : The compound features a chloro-substituted aromatic ring, a fluorophenyl group, and an oxadiazole moiety, which are known for their biological activity.
Anticancer Activity
Research has shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluating oxadiazole derivatives reported IC50 values for several compounds tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. For example, one derivative showed an IC50 of 0.65 µM against MCF-7 cells .
- The compound was synthesized and tested, revealing promising cytotoxic activity with IC50 values significantly lower than standard chemotherapeutics.
- Mechanism of Action :
Antimicrobial Activity
Some studies have also explored the antimicrobial properties of similar compounds. For instance, derivatives containing oxadiazole rings have shown effectiveness against various bacterial strains .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors.
General Synthetic Route
-
Formation of the Oxadiazole Ring :
- The oxadiazole moiety is synthesized through condensation reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
-
Coupling Reactions :
- The final compound is formed through coupling reactions between the oxadiazole derivative and other aromatic amines or acetamides.
Data Summary Table
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(5-chloro-2-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Some derivatives have shown promising antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The zones of inhibition were measured to evaluate efficacy compared to standard antibiotics .
Anticancer Potential
The compound's structure suggests potential anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.
Case Study: Antibacterial Activity
A study published in a peer-reviewed journal demonstrated the antibacterial efficacy of a related compound against Staphylococcus aureus. The results showed an average zone of inhibition of 20 mm compared to a standard antibiotic which exhibited a zone of 36 mm . This suggests that while the compound shows activity, it may not be as effective as existing treatments.
Case Study: Anticancer Activity
Another study investigated the anticancer effects of similar oxadiazole-containing compounds on human cancer cell lines. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
- Oxadiazole vs. Oxazolidinone: The target compound’s 1,2,4-oxadiazole ring (electron-deficient) may confer greater metabolic stability compared to oxazolidinone derivatives like compound 7g, which are prone to hydrolysis .
- Chlorine Positioning : The 5-chloro-2-methylphenyl group in the target compound may improve binding specificity relative to 2-chlorophenyl derivatives (e.g., CPA) .
Physicochemical and Spectroscopic Comparisons
Table 2: NMR Chemical Shift Variations (ppm) in Key Regions
| Compound | Region A (positions 29–36) | Region B (positions 39–44) |
|---|---|---|
| Target Compound | 7.2–7.8 (aromatic) | 2.1–2.5 (methyl) |
| Rapa (Reference) | 7.0–7.6 | 1.8–2.2 |
| Compound 1 (Analog) | 7.3–7.9 | 2.0–2.6 |
- NMR Analysis: The target compound’s chemical shifts in Region A (aromatic protons) align with fluorophenyl-containing analogs, while Region B (methyl groups) shows upfield shifts due to steric shielding from the 4,6-dimethylpyridinone .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
